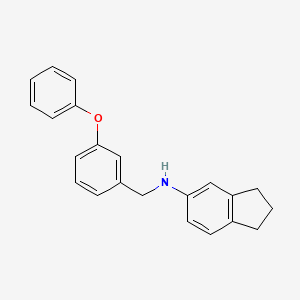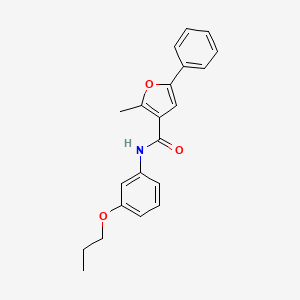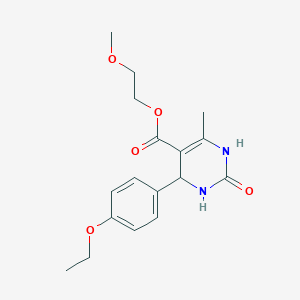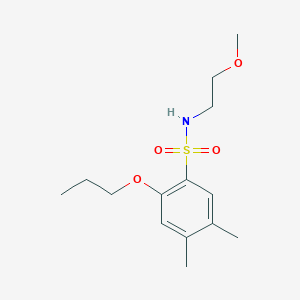![molecular formula C25H34N2O6 B5059203 N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide](/img/structure/B5059203.png)
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide (DMPP) is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. DMPP is a member of the malonamide family, which is known for its ability to selectively bind to actinides and lanthanides. In
Wissenschaftliche Forschungsanwendungen
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in various scientific fields such as nuclear waste management, cancer therapy, and imaging. In nuclear waste management, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is used as a selective ligand to extract actinides and lanthanides from aqueous solutions. This process is known as solvent extraction and is used to separate and concentrate these elements for further processing.
In cancer therapy, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been studied for its ability to selectively target cancer cells. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has also been used as a contrast agent in magnetic resonance imaging (MRI) to visualize cancer cells.
Wirkmechanismus
The mechanism of action of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is based on its ability to selectively bind to actinides and lanthanides. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide contains two malonamide groups that act as chelating agents, forming a stable complex with these elements. The resulting complex can be selectively extracted from aqueous solutions using organic solvents. In cancer therapy, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide induces apoptosis by activating the caspase cascade, a series of proteases that are responsible for the cleavage of various cellular proteins.
Biochemical and Physiological Effects
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to have low toxicity in vitro and in vivo studies. In animal studies, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been shown to have no adverse effects on liver, kidney, and lung function. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has also been shown to have low immunogenicity, making it a suitable candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments. It is a highly selective ligand, allowing for the selective extraction of actinides and lanthanides from aqueous solutions. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is also stable under a wide range of pH and temperature conditions, making it suitable for use in various applications.
However, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has some limitations for use in lab experiments. It is a synthetic compound that requires specialized equipment and expertise for its synthesis. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is also relatively expensive, making it less accessible for use in smaller research labs.
Zukünftige Richtungen
There are several future directions for the study of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide. One potential application is in the field of nuclear waste management, where N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can be used to selectively extract actinides and lanthanides from nuclear waste streams. Another potential application is in the field of cancer therapy, where N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can be used as a targeted therapy for cancer cells. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide can also be used as a contrast agent in MRI to visualize cancer cells.
Conclusion
In conclusion, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide is a synthetic compound that has garnered significant interest in scientific research due to its potential applications in various fields. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has been extensively studied for its potential applications in nuclear waste management, cancer therapy, and imaging. N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has several advantages for use in lab experiments, including its high selectivity and stability. However, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide also has some limitations, including its cost and specialized synthesis requirements. Overall, N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide has significant potential for future research and applications in various scientific fields.
Synthesemethoden
The synthesis of N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]malonamide involves the reaction of 3-(3,4-dimethoxyphenyl)propylamine with malonamide in the presence of a base catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, dichloromethane, and acetone. The purity of the product can be determined using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O6/c1-30-20-11-9-18(15-22(20)32-3)7-5-13-26-24(28)17-25(29)27-14-6-8-19-10-12-21(31-2)23(16-19)33-4/h9-12,15-16H,5-8,13-14,17H2,1-4H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZOFRFONJVYHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCCNC(=O)CC(=O)NCCCC2=CC(=C(C=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[3-(3,4-dimethoxyphenyl)propyl]propanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5059120.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,2-dimethylpropanamide](/img/structure/B5059137.png)

![2-[(1-phenylethyl)amino]-3-butyn-1-ol hydrochloride](/img/structure/B5059163.png)
![2-[(4-nitrobenzyl)thio]-4-pyrimidinol](/img/structure/B5059170.png)

![N-(4-chlorophenyl)-2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5059181.png)
![1'-(4-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B5059189.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2-iodo-6-methoxyphenol](/img/structure/B5059198.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5059210.png)

